(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 16257-84-4
VCID: VC0156098
InChI: InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1
SMILES: C1C(CNC1C(=O)O)N.Cl.Cl
Molecular Formula: C5H11ClN2O2
Molecular Weight: 166.60 g/mol

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

CAS No.: 16257-84-4

Cat. No.: VC0156098

Molecular Formula: C5H11ClN2O2

Molecular Weight: 166.60 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride - 16257-84-4

Specification

CAS No. 16257-84-4
Molecular Formula C5H11ClN2O2
Molecular Weight 166.60 g/mol
IUPAC Name (2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1
Standard InChI Key KFYHJLCLHXYOLW-MMALYQPHSA-N
Isomeric SMILES C1[C@@H](CN[C@@H]1C(=O)O)N.Cl
SMILES C1C(CNC1C(=O)O)N.Cl.Cl
Canonical SMILES C1C(CNC1C(=O)O)N.Cl

Introduction

Chemical Identity and Properties

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline dihydrochloride, is a chiral compound characterized by a pyrrolidine ring structure with specific stereochemistry. The compound features an amino group at the 4-position and a carboxylic acid at the 2-position of the pyrrolidine ring, both in the S configuration.

Identification Data

The compound's identification data is summarized in the following table:

ParameterValue
CAS Number16257-84-4
Molecular FormulaC5H10N2O2·2HCl
Molecular Weight203.068 g/mol
IUPAC Name(2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride
InChIInChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1
InChI KeyKFYHJLCLHXYOLW-MMALYQPHSA-N
Canonical SMILESC1C(CNC1C(=O)O)N.Cl.Cl

Physical and Chemical Properties

The physical and chemical properties of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride are critical for understanding its behavior in various research and application contexts:

PropertyDescription
Physical StateSolid
ColorPale Yellow to Light Yellow
Melting Point>173°C (decomposes)
SolubilitySlightly soluble in methanol (when heated), slightly soluble in water
Storage ConditionsInert atmosphere, room temperature
StabilityStable under recommended storage conditions

Structural Characterization

The compound possesses a five-membered pyrrolidine ring with specific stereochemistry at positions 2 and 4. The stereochemistry is designated as (2S,4S), indicating that both the amino group at position 4 and the carboxylic acid group at position 2 are in the S configuration.

Stereochemistry

The stereochemistry of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is crucial for its biological activity and applications. The cis configuration refers to the relative orientation of the amino and carboxylic acid groups on the pyrrolidine ring. This specific stereochemical arrangement contributes to the compound's ability to interact with biological targets and participate in stereoselective reactions.

Biochemical Mechanism of Action

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride interacts with specific enzymes, most notably 6-oxocamphor hydrolase. This interaction has been the subject of extensive research due to its implications for understanding enzyme mechanisms.

Enzymatic Interactions

The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is the 6-oxocamphor hydrolase enzyme. The compound facilitates specific biochemical transformations:

  • It catalyzes the carbon-carbon bond cleavage of bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction.

  • It plays a significant role in the metabolism of certain organic compounds, specifically in the cleavage of carbon-carbon bonds.

  • The result of the compound's action is the production of optically active compounds, including (2R,4S)-beta-campholinic acid.

These enzymatic interactions highlight the compound's importance in biochemical research, particularly in studies investigating enzyme mechanisms and catalytic pathways.

Synthesis and Production Methods

The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves sophisticated chemical processes that ensure the correct stereochemistry and purity of the final product.

Laboratory Synthesis

Laboratory synthesis of this compound typically involves diastereoselective synthesis methods:

  • Starting materials often include commercially available compounds that can be transformed through specific reaction pathways.

  • The synthesis achieves high diastereoselectivity through chelation-controlled transition states during ring closure reactions.

  • Purification steps, including crystallization or chromatography, are essential to obtain the dihydrochloride salt with high purity.

Industrial Production

Industrial production methods for (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride focus on optimizing reaction conditions and scaling up laboratory processes:

  • Optimization of precursor synthesis conditions ensures high yield and purity.

  • The process may involve adjusting the sequence of synthetic steps and optimizing reaction conditions for large-scale production.

  • Quality control measures are implemented to monitor the purity and stereochemistry of the final product.

Chemical Reactions

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions that are relevant to its applications in organic synthesis and medicinal chemistry.

Types of Reactions

The compound participates in several types of chemical reactions:

  • Oxidation: These reactions can introduce functional groups such as hydroxyl groups. Common oxidizing agents include potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions can convert carbonyl groups to alcohols. These typically involve catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can replace one functional group with another. These often use alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Reaction Products

The major products formed from these reactions depend on the specific reagents and conditions used:

  • Oxidation may yield hydroxy derivatives.

  • Reduction can form compounds like 4-aminopyrrolidine-2-methanol.

  • Substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, spanning multiple disciplines.

Chemical Research

In chemical research, the compound serves as:

  • A chiral building block in the synthesis of complex organic molecules.

  • A model compound for studying stereoselective reactions and mechanisms.

  • A precursor for the development of new chemical entities with specific stereochemical properties.

Biological Research

In biological research, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is used for:

  • Studying enzyme mechanisms and protein-ligand interactions.

  • Investigating metabolic pathways related to amino acid metabolism.

  • Exploring the biological effects of compounds with specific stereochemistry.

Medical Research

The compound has potential applications in medical research:

  • As a precursor for radiolabeled compounds used in imaging studies.

  • In the development of pharmaceutical agents with specific stereochemical requirements.

  • For investigating the role of chiral compounds in biological systems and disease processes.

Comparison with Similar Compounds

Understanding how (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride compares to related compounds provides valuable insights into structure-activity relationships.

Structural Analogs

Several structural analogs of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride have been studied:

  • (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride: This compound has different stereochemistry at position 2, which affects its biological activity and applications in research.

  • (2S,4S)-4-Hydroxyproline: A hydroxylated derivative used in the synthesis of glycopeptides and other bioactive compounds.

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride: Another chiral amino acid derivative with similar structural features.

Unique Properties

The unique properties of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride arise from its specific stereochemistry and functional groups:

  • The compound's stereochemistry confers distinct reactivity and biological activity.

  • Its ability to serve as a versatile building block in various synthetic and biological applications highlights its importance in scientific research.

  • The pyrrolidine ring structure with specific substitution patterns contributes to its stability and reactivity.

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